5,6-Dichloro-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-1H-benzimidazole
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Description
5,6-Dichloro-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-1H-benzimidazole: is
Biological Activity
5,6-Dichloro-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-1H-benzimidazole (commonly referred to as DRB) is a synthetic nucleoside analog that has garnered attention for its biological activity, particularly in the context of transcription regulation and potential therapeutic applications. This article provides an in-depth examination of the biological activity of DRB, including its mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
DRB is characterized by its unique structure that includes a benzimidazole core and a ribofuranosyl moiety. The presence of two chlorine atoms at the 5 and 6 positions of the benzimidazole ring enhances its biological properties. The acetylated ribofuranosyl group plays a critical role in its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₃Cl₂N₅O₇ |
Molecular Weight | 360.16 g/mol |
CAS Number | 3056-18-6 |
Purity | >98% (HPLC) |
DRB primarily acts as an inhibitor of RNA polymerase II transcription elongation. It interferes with the transcription process by inhibiting the activity of several key factors involved in RNA synthesis:
- Negative Elongation Factor (NELF) : DRB disrupts the interaction between NELF and RNA polymerase II.
- Positive Transcription Elongation Factor b (P-TEFb) : It inhibits P-TEFb, which is essential for transitioning RNA polymerase II into productive elongation.
This inhibition leads to a decrease in mRNA synthesis, making DRB a valuable tool for studying gene expression regulation.
Antiviral Activity
Research indicates that DRB exhibits antiviral properties by inhibiting viral replication at the transcriptional level. Studies have shown that DRB can effectively suppress the replication of various viruses by targeting their transcriptional machinery:
- Case Study : In vitro studies demonstrated that DRB significantly reduced the replication of human immunodeficiency virus (HIV) by inhibiting viral RNA synthesis .
Antitumor Activity
The compound has also been investigated for its potential antitumor effects. Its ability to inhibit transcription elongation may contribute to apoptosis in cancer cells:
- Case Study : A study involving breast cancer cell lines showed that treatment with DRB led to increased apoptosis markers and reduced cell viability in MCF-7 and MDA-MB-231 cells . This suggests that DRB may enhance the efficacy of conventional chemotherapeutics when used in combination.
Inhibition of Protein Kinases
DRB has been reported to inhibit certain protein kinases, which are crucial for various cellular signaling pathways. This inhibition can lead to altered cell proliferation and survival:
- Research Finding : It was found that DRB inhibited cyclin-dependent kinases (CDKs), which are vital for cell cycle progression . This property further supports its potential use in cancer therapy.
Summary of Biological Activities
Activity Type | Effect | Mechanism |
---|---|---|
Antiviral | Inhibition of viral replication | Disruption of RNA synthesis |
Antitumor | Induction of apoptosis in cancer cells | Inhibition of transcription elongation |
Protein Kinase Inhibition | Altered cell signaling and proliferation | Inhibition of CDKs |
Properties
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5,6-dichlorobenzimidazol-1-yl)oxolan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O7/c1-8(23)26-6-15-16(27-9(2)24)17(28-10(3)25)18(29-15)22-7-21-13-4-11(19)12(20)5-14(13)22/h4-5,7,15-18H,6H2,1-3H3/t15-,16-,17-,18-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAILZPSFJJOYLV-BRSBDYLESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=CC(=C(C=C32)Cl)Cl)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=CC(=C(C=C32)Cl)Cl)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00741628 |
Source
|
Record name | 5,6-Dichloro-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00741628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
443678-71-5 |
Source
|
Record name | 5,6-Dichloro-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00741628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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